HEXADECANOIC ACID NONYL ESTER
Overview
Description
Hexadecanoic acid nonyl ester, also known as palmitic acid nonyl ester, is an ester derived from hexadecanoic acid (palmitic acid) and nonanol. Esters are a class of organic compounds characterized by the presence of a carbonyl group adjacent to an ether linkage. This compound is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadecanoic acid nonyl ester can be synthesized through the esterification of hexadecanoic acid with nonanol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired ester in high purity.
Chemical Reactions Analysis
Types of Reactions
Hexadecanoic acid nonyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into hexadecanoic acid and nonanol in the presence of water and an acid or base catalyst.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.
Major Products
Hydrolysis: Hexadecanoic acid and nonanol.
Reduction: Hexadecanol and nonanol.
Transesterification: A new ester and alcohol depending on the reactants used.
Scientific Research Applications
Hexadecanoic acid nonyl ester has various applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its role in lipid metabolism and as a component of biological membranes.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of cosmetics, lubricants, and plasticizers.
Mechanism of Action
The mechanism by which hexadecanoic acid nonyl ester exerts its effects involves its interaction with lipid membranes and enzymes. For example, it can inhibit the activity of phospholipase A2, an enzyme involved in the release of fatty acids from phospholipids, thereby reducing inflammation. The ester can also scavenge free radicals, contributing to its antioxidant properties.
Comparison with Similar Compounds
Hexadecanoic acid nonyl ester can be compared with other esters derived from hexadecanoic acid, such as:
Hexadecanoic acid methyl ester: Similar in structure but with a shorter alkyl chain, leading to different physical properties.
Hexadecanoic acid ethyl ester: Another similar compound with a slightly longer alkyl chain than the methyl ester.
Hexadecanoic acid propyl ester: Features a three-carbon alkyl chain, affecting its solubility and reactivity.
This compound is unique due to its longer alkyl chain, which imparts distinct physical and chemical properties, making it suitable for specific industrial applications.
Properties
IUPAC Name |
nonyl hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50O2/c1-3-5-7-9-11-12-13-14-15-16-17-19-21-23-25(26)27-24-22-20-18-10-8-6-4-2/h3-24H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPZWRKQPQDSQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437345 | |
Record name | HEXADECANOIC ACID NONYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42232-26-8 | |
Record name | HEXADECANOIC ACID NONYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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